(Ir(COD)(PPP))(OTf)
Description
Structure
3D Structure of Parent
Properties
CAS No. |
276672-81-2 |
|---|---|
Molecular Formula |
C50H51F3IrO3P3S- |
Molecular Weight |
1074.1 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium;trifluoromethanesulfonate |
InChI |
InChI=1S/C41H39P3.C8H12.CHF3O3S.Ir/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h2-31H,32-34H2,1H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;; |
InChI Key |
JYODEFRGBNAYPP-ONEVTFJLSA-M |
Isomeric SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Ir] |
Canonical SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Ir] |
Origin of Product |
United States |
Ligand Architecture and Coordination Chemistry of Ir Cod Ppp Otf
Structural and Electronic Influence of the 1,5-Cyclooctadiene (B75094) (COD) Ligand
The 1,5-cyclooctadiene (COD) ligand plays a crucial role in the stabilization and reactivity of the iridium complex. Its coordination mode and inherent lability are key features of its chemical behavior.
A significant characteristic of the COD ligand is its lability. rsc.orgresearchgate.net It is considered a labile ligand, meaning it can be readily displaced by other ligands. rsc.orgpsu.edu This property is often exploited in synthesis, where COD-containing iridium complexes serve as precursors for the preparation of a wide range of other iridium compounds. wikipedia.orgrsc.org The relative ease of substitution of the COD ligand allows for the introduction of various other functionalities to the iridium center. mdpi.com
In (Ir(COD)(PPP))(OTf), the iridium center is formally in the +1 oxidation state (Ir(I)). This is a common oxidation state for iridium when coordinated to neutral ligands like COD and phosphines in a cationic complex. The d8 electron configuration of Ir(I) typically favors a square planar or trigonal bipyramidal geometry. wikipedia.orgcsic.es The coordination of the η4-COD ligand, which spans two coordination sites, along with the tridentate PPP ligand, results in a specific geometric arrangement around the iridium atom. While a precise crystal structure for (Ir(COD)(PPP))(OTf) is not detailed in the provided search results, related cationic Ir(I) complexes with COD and other phosphine (B1218219) ligands often exhibit a distorted square planar or a five-coordinate geometry. wikipedia.orgmdpi.com The presence of the triflate (OTf) as a non-coordinating anion further supports the cationic nature of the iridium center.
The cyclooctadiene ligand in cationic iridium complexes has been shown to be susceptible to isomerization. wikipedia.orgresearchgate.net This can involve the rearrangement of the double bonds within the eight-membered ring. Such isomerization processes can be influenced by factors like the nature of the other ligands attached to the iridium center and the reaction conditions. researchgate.net The potential for the COD ligand to isomerize can have implications for the reactivity and catalytic applications of the complex, as different isomers may exhibit different chemical properties. rsc.org
Role of the PPP (Tris(diphenylphosphinomethyl)ethane) Ligand
The tris(diphenylphosphinomethyl)ethane (PPP) ligand is a tripodal phosphine that significantly influences the steric and electronic environment of the iridium center.
The PPP ligand, with its three phosphine donor groups connected to a central backbone, is designed to act as a chelating ligand. alfa-chemistry.com Chelation involves the formation of multiple coordinate bonds between a single ligand and a central metal atom, resulting in a more stable complex. The PPP ligand is classified as a tripodal ligand and typically coordinates in a tridentate fashion, meaning all three phosphorus atoms bind to the iridium center. acs.orgscholaris.ca This creates a "claw-like" coordination that enforces a specific geometry on the metal center. mdpi.com However, it is worth noting that tripodal ligands can sometimes exhibit variable denticity, where not all donor atoms are coordinated to the metal. tandfonline.comresearchgate.net In the context of (Ir(COD)(PPP))(OTf), the PPP ligand is expected to be tridentate, occupying three coordination sites on the iridium atom.
The properties of the PPP ligand are defined by its steric bulk and electronic character, which in turn modulate the reactivity of the iridium center.
Steric Parameters: The steric bulk of a phosphine ligand is often quantified by its Tolman cone angle. rsc.org While a specific value for PPP is not provided in the search results, tripodal phosphine ligands are generally considered to be sterically demanding. scholaris.ca The arrangement of the three diphenylphosphinomethyl arms around the iridium center creates a defined pocket that can influence the approach of substrates in catalytic reactions. researchgate.net The steric hindrance provided by the bulky phenyl groups on the phosphorus atoms can affect the stability of the complex and the selectivity of its reactions. acs.orgrsc.org
The following interactive table summarizes the key features of the ligands in (Ir(COD)(PPP))(OTf):
| Ligand | Coordination Mode/Denticity | Key Influence on Iridium Center |
| 1,5-Cyclooctadiene (COD) | η4-diene | Stabilizes Ir(I) oxidation state, labile for substitution, can undergo isomerization. |
| Tris(diphenylphosphinomethyl)ethane (PPP) | Tridentate (tripodal) | Provides steric bulk, modulates electronic properties through σ-donation, enforces specific geometry via chelation. |
Comparison with Other Phosphine Ligands in Iridium Catalysis
In the field of iridium catalysis, the choice of phosphine ligand is paramount as it dictates the steric and electronic environment of the metal center, thereby influencing catalytic activity and selectivity. The tridentate bis(2-di-tert-butyl-phosphinophenyl)phosphine (PPP) ligand in (Ir(COD)(PPP))(OTf) presents a unique architecture that sets it apart from other common phosphine ligands, such as the widely studied PCP pincer ligands.
A significant comparison can be drawn between iridium complexes of the tBuPPP ligand and the analogous tBuPCP ligand in reactions like alkane dehydrogenation. While their electronic properties are quite similar, iridium catalysts featuring the tBuPPP ligand have demonstrated catalytic activity for n-alkane dehydrogenation that is approximately two orders of magnitude higher than their well-known RPCP counterparts.
Other classes of phosphine ligands have been employed in iridium catalysis, each with its own characteristics. For instance, in asymmetric hydrogenation, chiral diphosphines and phosphine-phosphite (P-OP) ligands are common. The effectiveness of these ligands is highly dependent on their structural modularity, the nature of the bridge connecting the phosphorus atoms, and the substituents on the phosphorus, which together create a specific chiral pocket around the metal. While amino-monophosphines have also been tested, they often result in lower stereoselectivity compared to classic atropoisomeric diphosphines in the asymmetric hydrogenation of imines. The performance of these diverse ligands underscores the critical role of ligand design in tuning the properties of iridium catalysts for specific applications.
Table 1: Comparative Analysis of PPP and PCP Iridium Pincer Catalysts
| Parameter | (tBuPPP)Ir System | (RPCP)Ir System | Reference |
|---|---|---|---|
| Ligand Type | Phosphido-based triphosphine (B1213122) pincer | Carbanionic diphosphine pincer | |
| Key Structural Feature | Meridional pincer configuration with a central phosphido donor. Asymmetric steric bulk. | Meridional pincer configuration with a central aryl-carbon donor. Symmetric steric bulk. | |
| Alkane Dehydrogenation Pathway | Proceeds via a cis-(PPP)IrH₂(alkene) intermediate, avoiding steric clash. | Proceeds via a trans-(PCP)IrH₂(alkene) intermediate. | |
| Catalyst Resting State | Square planar (pincer)Ir(alkene), which is sterically destabilized. | Square planar (pincer)Ir(alkene), which is more stable. | |
| Relative Catalytic Activity | Extremely high activity, ~100x greater than PCP analogues for n-alkane dehydrogenation. | Considered highly active, but significantly less so than the PPP analogue. |
Significance of the Triflate (OTf) Counterion
The triflate (trifluoromethanesulfonate, OTf) anion is not merely a spectator in the chemistry of (Ir(COD)(PPP))(OTf); it is a critical component that profoundly influences the generation, stability, and reactivity of the cationic iridium catalyst. Its properties are derived from the fact that its conjugate acid, triflic acid (CF3SO3H), is a superacid, which makes the triflate anion an extremely stable base and an excellent leaving group. This inherent stability is due to extensive resonance delocalization of the negative charge across the three oxygen atoms, further enhanced by the strong electron-withdrawing effect of the trifluoromethyl group.
Weakly Coordinating Nature and Generation of Cationic Iridium Species
The triflate anion is classified as a weakly coordinating anion (WCA). WCAs are essential in modern catalysis because they are able to stabilize highly reactive, electrophilic cationic species without strongly binding to the metal center. This weak interaction is crucial for generating coordinatively unsaturated metal complexes, which are often the active species
Catalytic Applications of Ir Cod Ppp Otf
C-H Bond Functionalization Reactions
The activation and functionalization of otherwise inert C-H bonds is a significant goal in modern chemistry, and iridium pincer complexes have emerged as powerful catalysts in this field. The (Ir(COD)(PPP))(OTf) system, upon activation, can catalyze a range of C-H functionalization reactions.
Iridium complexes featuring triphosphorus pincer ligands are exceptionally active catalysts for the dehydrogenation of alkanes. Specifically, the (tBuPPP)Ir fragment, a close analog of the active species derived from (Ir(COD)(PPP))(OTf), has been identified as one of the most active catalysts for the dehydrogenation of n-alkanes, exhibiting activities approximately two orders of magnitude higher than previous systems. nih.govacs.org This high activity is attributed to the unique steric and electronic properties conferred by the PPP pincer ligand. nih.govacs.org
The catalytic cycle for transfer dehydrogenation involves the removal of hydrogen from an alkane and its transfer to a hydrogen acceptor molecule. Pincer-ligated iridium complexes can effectively catalyze this process. unc.eduosti.gov Mechanistic studies indicate that the reaction proceeds through the formation of a (pincer)IrH2 intermediate, which then participates in the hydrogen transfer. unc.edu The choice of hydrogen acceptor and the specific substituents on the phosphine (B1218219) donors of the pincer ligand can significantly influence the catalytic efficiency.
The remarkable activity of the (tBuPPP)Ir system is partly due to the destabilization of the catalyst's resting state, which is a square planar (pincer)Ir(alkene) complex. The steric bulk of the ligand architecture is believed to be largely responsible for this destabilization, leading to an unusually high catalytic activity. nih.govacs.org While dehydrogenation with related (RPCP)Ir complexes proceeds via a trans-(PCP)IrH2(alkene) intermediate, the (tBuPPP)Ir catalyst follows a pathway involving a cis-(PPP)IrH2(alkene) intermediate. nih.govacs.org
Table 1: Alkane Dehydrogenation Activity of Iridium Pincer Complexes
| Catalyst Fragment | Substrate | Application | Key Finding | Reference |
|---|---|---|---|---|
| (tBuPPP)Ir | n-Alkanes | Dehydrogenation | Among the most active catalysts reported, with activity ~100x higher than previous systems. | nih.govacs.org |
| (pincer)Ir | Alkanes | Transfer Dehydrogenation | Can be achieved using proton and electron acceptors. | unc.eduosti.gov |
| NCP Pincer Iridium Complex | Alkanes | Dehydrogenation | Demonstrates good catalytic activity. | rsc.org |
Iridium-catalyzed C-H borylation has become a cornerstone for the synthesis of aryl and heteroaryl boronates, which are valuable intermediates in organic synthesis. researchgate.netumich.edursc.org This reaction typically employs an iridium(I) precursor, such as [Ir(OMe)(COD)]2, in combination with a ligand, and a boron source like bis(pinacolato)diboron (B136004) (B2pin2). researchgate.net The regioselectivity of the borylation is often governed by steric factors, leading to functionalization at the most accessible C-H bond.
While a wide array of ligands, particularly nitrogen-based bidentate ligands like 2,2'-bipyridine (B1663995) and its derivatives, have been successfully employed in iridium-catalyzed C-H borylation, there is a lack of specific literature detailing the use of (Ir(COD)(PPP))(OTf) or other PPP-ligated iridium complexes for this transformation. However, iridium-catalyzed C-H borylation of phosphine-containing substrates has been reported, leading to the formation of ambiphilic phosphine boronates. nih.gov In these cases, an unconventional cationic iridium catalyst was found to be optimal. nih.gov
The general mechanism for iridium-catalyzed C-H borylation is believed to involve the oxidative addition of a C-H bond to a tris(boryl)iridium(III) species, which is generated in the catalytic cycle. The nature of the ligand plays a crucial role in the efficiency and selectivity of the catalyst.
Hydrosilylation of carbonyl compounds is a widely used method for the reduction of aldehydes and ketones to their corresponding silyl (B83357) ethers, which can then be hydrolyzed to alcohols. Iridium complexes are known to be effective catalysts for this transformation. researchgate.netresearchgate.net The catalytic activity is dependent on the nature of the ligands attached to the iridium center.
Iridium(I) complexes with phosphorus(III) ligands have been successfully applied in the hydrosilylation of various carbonyl compounds, showing good activity and high tolerance to different functional groups. researchgate.netresearchgate.net Cationic iridium pincer complexes with POCOP ligands have also been shown to be highly active catalysts for the hydrosilylation of a variety of ketones and aldehydes. nih.govscilit.com The mechanism of these reactions can vary, but for late transition metals like iridium, it often involves the oxidative addition of the silane (B1218182) to the metal center.
While the general utility of iridium-phosphine complexes in hydrosilylation is well-established, specific studies employing (Ir(COD)(PPP))(OTf) as the catalyst are not prominently featured in the current scientific literature. Nevertheless, the fundamental reactivity of iridium(I) centers with phosphine ligation suggests potential applicability in this area.
Table 2: Iridium-Catalyzed Hydrosilylation of Carbonyls
| Catalyst System | Substrate | Product | Key Feature | Reference |
|---|---|---|---|---|
| [IrCl(COD){PPhn(OMenth)3‐n}] | Aldehydes, Ketones, Esters | Silyl Ethers | Good activity and high functional group tolerance. | researchgate.netresearchgate.net |
| (POCOP)Ir(H)(acetone)+ | Ketones, Aldehydes | Silyl Ethers | Highly active and long-lived catalyst. | nih.govscilit.com |
Hydrogenation and Transfer Hydrogenation Chemistry
The PPP ligand in the specified complex, (Ir(COD)(PPP))(OTf), is an achiral ligand. As such, it is not suitable for inducing enantioselectivity in catalytic reactions. Therefore, the following subsections, which are part of the requested outline, cannot be addressed with scientifically accurate information pertaining to this specific complex. Enantioselective and asymmetric catalysis require the presence of a chiral source, which is absent in the (Ir(COD)(PPP))(OTf) complex.
Information on the enantioselective reduction of ketones using the achiral complex (Ir(COD)(PPP))(OTf) is not applicable. Enantioselective reductions are achieved using chiral catalysts, which can be formed with iridium and various chiral ligands. wikipedia.orgrsc.orguwindsor.ca
Information on the asymmetric hydrogenation of olefins and imines using the achiral complex (Ir(COD)(PPP))(OTf) is not applicable. Asymmetric hydrogenation relies on chiral iridium catalysts to achieve high enantioselectivities. nih.govnih.govresearchgate.netscilit.comdiva-portal.orglookchem.comnih.govresearchgate.net
Other Electrophilic Activation and Rearrangement Transformations
Dehydrogenative Decarbonylation of Alcohols
The dehydrogenative decarbonylation of primary alcohols to afford alkanes with one less carbon atom is a significant synthetic transformation. Iridium complexes have been shown to be effective catalysts for this process. However, extensive database searches and literature reviews did not identify any studies reporting the use of (Ir(COD)(PPP))(OTf) for the dehydrogenative decarbonylation of alcohols. The body of research on this topic focuses on other iridium precursors and ligand systems.
Aldoxime Rearrangements
The rearrangement of aldoximes to primary amides is a valuable transformation in organic chemistry. Various metal catalysts, including iridium complexes, have been developed to promote this reaction. Despite a comprehensive search of scientific databases, there is no available literature that describes the application of (Ir(COD)(PPP))(OTf) as a catalyst for aldoxime rearrangements. The existing research on iridium-catalyzed aldoxime rearrangements highlights the use of different iridium species.
Mechanistic Investigations of Ir Cod Ppp Otf Catalyzed Processes
Elucidation of Catalytic Cycles and Key Intermediates
The catalytic cycle of iridium complexes is often initiated by the substitution of a labile ligand, such as 1,5-cyclooctadiene (B75094) (COD), to generate a catalytically active species. In the case of (Ir(COD)(PPP))(OTf), the tripodal phosphine (B1218219) ligand (PPP) provides a stable coordination environment that influences the subsequent steps of the catalytic cycle. While the specific intermediates can vary depending on the catalyzed reaction, a general framework has been established through studies on related iridium systems.
For instance, in the intramolecular hydroamination of unactivated alkenes catalyzed by a related [Ir(COD)Cl]₂ precursor, the catalytically competent species is proposed to be an [Ir(COD)Cl(substrate)] complex. An energetically demanding oxidative addition of the amine N-H bond to the Ir(I) center is thought to be less favorable than a mechanism involving the activation of the olefin. nih.gov The operative pathway involves the nucleophilic attack of the amine on the metal-coordinated double bond, leading to a zwitterionic intermediate. nih.gov This is followed by protonolysis of the Ir-C bond and subsequent reductive elimination. nih.gov
A plausible generalized catalytic cycle for a reaction catalyzed by (Ir(COD)(PPP))(OTf) would likely involve:
Substrate Coordination: The substrate displaces a weakly bound ligand or coordinates to a vacant site on the iridium center.
Key Bond Activation: This is often the step where the catalyst exerts its primary function, for example, through oxidative addition of a C-H, N-H, or O-H bond.
Migratory Insertion/Nucleophilic Attack: The coordinated substrate undergoes transformation, such as the insertion of an alkene into an Ir-H bond or nucleophilic attack on a coordinated π-system.
Reductive Elimination: The final product is formed and released from the iridium center, regenerating the catalytically active species.
Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving iridium. In oxidative addition, the iridium center's oxidation state and coordination number increase, typically by two. wikipedia.orglibretexts.org This process is favored for electron-rich metal centers in a low oxidation state, such as Ir(I). wikipedia.orglibretexts.org For non-polar substrates like H₂, the reaction is believed to proceed through a concerted, three-centered transition state, resulting in cis-addition of the two fragments to the metal center. libretexts.org In the context of (Ir(COD)(PPP))(OTf), the oxidative addition of a substrate's X-Y bond would lead to an Ir(III) intermediate of the type [(PPP)Ir(X)(Y)]⁺.
Reductive elimination is the microscopic reverse of oxidative addition, where two ligands on the iridium center couple and are eliminated as a single molecule, reducing the metal's oxidation state and coordination number. wikipedia.orglibretexts.org A critical requirement for this step is that the two ligands undergoing elimination must be in a cis orientation to one another. libretexts.orgumb.edu This step is often the product-forming and catalyst-regenerating step in the catalytic cycle. In a study on intramolecular hydroamination, the turnover-limiting step was identified as the reductive elimination from a highly reactive Ir(III)-hydrido intermediate. nih.gov
| Process | Change in Oxidation State | Change in Coordination Number | Key Requirement |
| Oxidative Addition | Increases by 2 (e.g., Ir(I) → Ir(III)) | Increases by 2 | Vacant coordination site |
| Reductive Elimination | Decreases by 2 (e.g., Ir(III) → Ir(I)) | Decreases by 2 | cis-orientation of eliminating ligands |
The association and dissociation of phosphine ligands also play a significant role. In some iridium-catalyzed reactions, an inverse-order dependence on the concentration of a phosphine co-ligand has been observed. nih.gov This suggests that the dissociation of a phosphine ligand may be necessary to open up a coordination site for the substrate to bind. The tripodal nature of the PPP ligand in (Ir(COD)(PPP))(OTf) is expected to provide a more robust coordination to the iridium center compared to monodentate phosphines, potentially leading to a more stable and well-defined catalytic species. However, the flexibility of the tripodal ligand could still allow for dynamic behavior, such as the temporary decoordination of one of the phosphine arms to facilitate substrate binding.
Kinetic and Thermodynamic Analysis of Reaction Pathways
A quantitative understanding of the reaction mechanism can be achieved through kinetic and thermodynamic studies. These analyses help to identify the factors that control the reaction rate and selectivity.
Turnover frequency (TOF), which is the number of moles of substrate converted per mole of catalyst per unit time, is a measure of a catalyst's efficiency. For iridium-phosphine complexes, TOFs can be quite high. For example, in the hydroformylation of propene, an iridium complex with a tripyridyl phosphine ligand achieved a turnover number (TON) of 503. rsc.org
The following table summarizes kinetic parameters obtained from a study of the intramolecular hydroamination of N-benzyl-2,2-diphenylpent-4-en-1-amine catalyzed by an in situ generated iridium catalyst, which serves as a model for the processes catalyzed by (Ir(COD)(PPP))(OTf). nih.gov
| Kinetic Parameter | Value |
| Reaction Order in [Ir] | 1 |
| Reaction Order in [Substrate] | -1 |
| Reaction Order in [Product] | -1 |
| ΔH‡ (kcal/mol) | 20.9(3) |
| ΔS‡ (cal/K·mol) | -23.1(8) |
| Eₐ (kcal/mol) | 21.6(3) |
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking or bond-forming events in the rate-determining step. nih.gov A primary KIE (kH/kD > 1) is observed when a bond to the isotopically substituted atom is broken in the RDS.
In the aforementioned study on iridium-catalyzed intramolecular hydroamination, a primary kinetic isotope effect of kH/kD = 3.4(3) was observed when the N-H proton was replaced with deuterium. nih.gov This large KIE provides strong evidence that the N-H bond is cleaved during the turnover-limiting step of the reaction, which is consistent with the proposed reductive elimination from an Ir(III) amido hydride intermediate. Such studies are invaluable for distinguishing between different plausible mechanistic pathways. nih.gov
Understanding Selectivity Patterns (Regio-, Chemo-, and Enantioselectivity)
A key advantage of homogeneous catalysis is the ability to control the selectivity of chemical transformations. Iridium complexes, in conjunction with carefully designed ligands, have demonstrated remarkable control over regio-, chemo-, and enantioselectivity.
Regioselectivity: This refers to the preference for reaction at one position over another. In iridium-catalyzed allylic substitution reactions, there is often a high selectivity for the formation of the branched product over the linear one. Detailed computational studies on related systems suggest that this regioselectivity arises from a series of weak, non-covalent, attractive interactions between the substrate and the ligand framework in the transition state, rather than simply from steric repulsion. nih.gov
Chemoselectivity: This is the ability to react with one functional group in the presence of others. Iridium catalysts have been shown to be highly chemoselective. For example, in the (E)-selective semihydrogenation of alkynes using an iridium-based catalyst, the triple bond is selectively reduced without affecting other potentially reducible functional groups in the molecule. nih.gov
Enantioselectivity: For prochiral substrates, chiral iridium catalysts can favor the formation of one enantiomer over the other. In a highly enantioselective intramolecular hydrocarbonation reaction catalyzed by an iridium(I)/chiral bisphosphine system, enantiomeric excesses of up to >99% were achieved. nih.gov DFT computational studies have indicated that the high degree of enantioselectivity is the result of a combination of weak, non-covalent interactions, such as C-H···O and C-H···H-C dihydrogen interactions, between the substrate and the chiral ligand. nih.gov The rigid and well-defined geometry imposed by a tripodal ligand like PPP in a chiral variant could similarly be expected to impart high levels of enantiocontrol.
Computational Chemistry Studies of Ir Cod Ppp Otf Catalysis
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
DFT calculations serve as a powerful tool to elucidate the step-by-step pathways of catalytic reactions. For a catalyst like (Ir(COD)(PPP))(OTf), DFT would be employed to understand its role in various chemical transformations.
Energy Profile Mapping and Transition State Characterization
A primary goal of DFT studies in catalysis is to map the potential energy surface of a reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. The resulting energy profile provides crucial information about the reaction's feasibility and rate.
Reactant and Product Geometries: The first step is to obtain the optimized geometries of the catalyst, substrates, and final products.
Intermediate Identification: Along the reaction coordinate, various intermediates can be formed. DFT calculations help to identify and characterize the structure of these transient species.
Transition State (TS) Searching: The transition state represents the highest energy point along the reaction pathway connecting two minima (reactants, intermediates, or products). Locating the precise geometry and energy of the TS is critical for determining the activation energy of a particular step. This is often the most computationally demanding part of the study. For instance, in a hypothetical hydrogenation reaction catalyzed by (Ir(COD)(PPP))(OTf), one would search for the transition state for the oxidative addition of H₂ to the iridium center.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation is typically performed to confirm that it correctly connects the desired reactant and product.
A representative, hypothetical energy profile for a catalytic cycle is shown below.
| Step | Species | Relative Energy (kcal/mol) |
| 1 | Catalyst + Reactants | 0.0 |
| 2 | Reactant-Catalyst Complex | -5.2 |
| 3 | Transition State 1 (TS1) | +15.8 |
| 4 | Intermediate 1 | -10.3 |
| 5 | Transition State 2 (TS2) | +12.1 |
| 6 | Product-Catalyst Complex | -25.6 |
| 7 | Catalyst + Products | -20.4 |
| Note: This table contains hypothetical data for illustrative purposes. |
Prediction of Spectroscopic Signatures of Intermediates
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the proposed mechanism and the existence of calculated intermediates.
Vibrational Frequencies: The calculation of vibrational frequencies (e.g., IR and Raman spectra) is standard. For example, the Ir-H stretching frequencies in a dihydride intermediate could be predicted and compared with experimental IR spectra.
NMR Chemical Shifts: Predicting NMR chemical shifts (e.g., ¹H, ¹³C, ³¹P) is another powerful tool. The ³¹P NMR chemical shifts would be particularly sensitive to the electronic environment around the iridium center and the coordination of the PPP ligand.
Computational Screening and Design of Related Iridium Catalysts
Computational chemistry allows for the in silico screening of potential catalyst candidates before their synthesis, saving significant time and resources. Starting from a known catalyst like (Ir(COD)(PPP))(OTf), modifications to the ligand structure can be computationally evaluated.
Ligand Modification: The electronic and steric properties of the PPP ligand could be systematically varied. For example, electron-donating or electron-withdrawing groups could be added to the phenyl rings of the triphenylphosphine (B44618) moiety.
Performance Prediction: For each modified catalyst, key parameters like the activation energy for the rate-determining step of a target reaction would be calculated. This allows for a comparison of the predicted catalytic activity.
Descriptor-Based Screening: In a more advanced approach, a "descriptor" (a calculable property that correlates with catalytic activity) can be identified. This allows for the rapid screening of a large library of potential ligands.
| Ligand Modification (Hypothetical) | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |
| PPh₃ (PPP) | 15.8 | 1.0 |
| P(p-tolyl)₃ | 14.5 | 3.5 |
| P(p-CF₃C₆H₄)₃ | 17.2 | 0.2 |
| Note: This table contains hypothetical data for illustrative purposes. |
Understanding Electronic Structure and Bonding Interactions
Computational methods provide deep insights into the nature of the chemical bonds and the electronic distribution within the catalyst.
Molecular Orbital (MO) Analysis: Examination of the frontier molecular orbitals (HOMO and LUMO) of (Ir(COD)(PPP))(OTf) would reveal the nature of the metal-ligand interactions and the sites most susceptible to nucleophilic or electrophilic attack.
Charge Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges on the iridium center and the phosphorus atoms. This helps to quantify the electron-donating or -accepting nature of the ligands.
Bond Order Analysis: The strength and nature of the Ir-P and Ir-olefin bonds can be analyzed through various bond order schemes. This can help to understand how these bonds might change during a catalytic cycle.
These computational approaches, while described here in a general context, represent the standard toolkit that would be applied to gain a detailed, molecular-level understanding of the catalytic behavior of (Ir(COD)(PPP))(OTf). However, specific studies applying these methods to this exact compound are not currently prevalent in the scientific literature.
Advanced Spectroscopic and Structural Characterization of Ir Cod Ppp Otf and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Elucidation and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organometallic complexes like (Ir(COD)(PPh₃))(OTf) in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamic behavior.
¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the complex. The 1,5-cyclooctadiene (B75094) (COD) ligand displays characteristic signals for its olefinic (=CH) and aliphatic (-CH₂) protons. Due to the coordination to the iridium center, the olefinic proton signals are typically shifted upfield compared to free COD. The symmetry of the complex dictates the complexity of these signals; often, the protons on the COD ligand become magnetically non-equivalent, leading to more complex splitting patterns. The phenyl protons of the PPh₃ ligand appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The olefinic carbons of the COD ligand typically appear around 80-90 ppm, while the aliphatic carbons are found further upfield. The phenyl carbons of the PPh₃ ligand exhibit characteristic signals in the 125-140 ppm range, often showing coupling to the phosphorus nucleus. For instance, in the related complex [IrH(COD)(PPh₃)₂], the ipso-carbon of the phenyl group shows virtual coupling to the phosphorus atoms. researchgate.net
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphine-containing complexes. The coordination of the PPh₃ ligand to the iridium center results in a significant change in the ³¹P chemical shift compared to the free phosphine (B1218219). For the related chloro-complex, [IrCl(COD)(PPh₃)], a ³¹P chemical shift is observed at δ 21.7 ppm. researchgate.net This value is sensitive to the electronic environment of the iridium center and the nature of the other ligands and the counter-ion.
The triflate (OTf⁻) anion, while often not directly coordinated, can be detected by ¹⁹F NMR , where it displays a sharp singlet typically around -79 ppm.
| Nucleus | Ligand Moiety | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | COD (olefinic) | ~4.0 - 5.0 | Shifted upfield upon coordination. |
| ¹H | COD (aliphatic) | ~1.5 - 2.5 | Can be complex due to non-equivalence. |
| ¹H | PPh₃ (aromatic) | ~7.0 - 8.0 | Multiplets for ortho, meta, and para protons. |
| ¹³C | COD (olefinic) | ~80 - 90 | - |
| ¹³C | PPh₃ (aromatic) | ~125 - 140 | Shows J(P-C) coupling. |
| ³¹P | PPh₃ | ~21.7 (for chloro-analogue) | Highly sensitive to the metal's coordination sphere. researchgate.net |
| ¹⁹F | OTf⁻ | ~ -79 | Characteristic signal for the triflate counter-ion. |
X-ray Crystallography for Solid-State Molecular Architecture
Iridium(I) complexes with a COD and two monodentate ligands (or one bidentate ligand) typically adopt a square planar geometry around the central iridium atom. In the solid state of (Ir(COD)(PPP))(OTf), the iridium center is coordinated by the two double bonds of the COD ligand and the phosphorus atom of the phosphine ligand. The fourth coordination site would be occupied by another ligand or remain vacant, depending on the specific derivative. The triflate group generally acts as a non-coordinating counter-ion, located in the crystal lattice but not directly bonded to the iridium. This is a common feature for the triflate anion, which is known to be a weakly coordinating anion. wikipedia.org
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~9.3 |
| b (Å) | ~17.0 |
| c (Å) | ~12.1 |
| β (°) | ~97 |
| Coordination Geometry | Square Planar |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For ionic compounds like (Ir(COD)(PPP))(OTf), it is invaluable for confirming the molecular weight of the cationic portion of the complex and providing insights into its stability and fragmentation pathways.
Using soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the intact cation, [Ir(COD)(PPh₃)]⁺, can be observed. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous confirmation of the elemental composition of the ion.
The fragmentation pattern observed in tandem MS (MS/MS) experiments can reveal information about the strength of the ligand binding. Common fragmentation pathways for this type of complex would include the loss of the neutral COD ligand or the phosphine ligand. The characteristic isotopic pattern of iridium (¹⁹¹Ir and ¹⁹³Ir) is a key signature in the mass spectrum that aids in the identification of iridium-containing fragments.
| Ion | Calculated Monoisotopic Mass (m/z) | Technique |
|---|---|---|
| [Ir(COD)(PPh₃)]⁺ | 561.1999 (for ¹⁹³Ir) | ESI-MS, HRMS |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of infrared radiation corresponds to specific bond stretches, bends, and other molecular vibrations, providing a "fingerprint" of the compound and identifying its functional groups.
For (Ir(COD)(PPh₃))(OTf), the IR spectrum would be dominated by the vibrational modes of the ligands and the counter-ion. The PPh₃ ligand shows characteristic bands for C-H stretching of the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations within the rings (around 1600-1400 cm⁻¹). vscht.cz The COD ligand exhibits C-H stretching modes for its sp² and sp³ hybridized carbons, as well as a C=C stretching vibration, which may be weakened upon coordination to the metal.
The triflate anion (CF₃SO₃⁻) is a particularly strong absorber in the IR spectrum and has several intense, characteristic bands. These include the symmetric and asymmetric SO₃ stretching modes and the CF₃ stretching modes. researchgate.net The presence of these strong bands is a clear indicator of the triflate counter-ion in the complex.
| Frequency (cm⁻¹) | Assignment | Moiety |
|---|---|---|
| ~3100 - 3000 | =C-H Stretch | PPh₃, COD (olefinic) |
| ~3000 - 2850 | -C-H Stretch | COD (aliphatic) |
| ~1680 - 1640 | C=C Stretch | COD |
| ~1226 | SO₃ Asymmetric Stretch | OTf⁻ researchgate.net |
| ~1164 | CF₃ Stretch | OTf⁻ researchgate.net |
| ~1027 | SO₃ Symmetric Stretch | OTf⁻ researchgate.net |
Electronic Spectroscopy for Understanding Electronic Transitions and Reactivity
Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, investigates the electronic transitions within a molecule. The absorption of light promotes electrons from lower-energy orbitals to higher-energy ones. For transition metal complexes, these spectra provide insight into the electronic structure and can be related to the compound's color and photochemical reactivity.
Iridium(I) complexes, having a d⁸ electron configuration, are often colored due to electronic transitions in the visible range. The UV-Vis absorption spectrum of (Ir(COD)(PPP))(OTf) is expected to show several features. High-energy bands in the UV region (250–350 nm) are typically assigned to spin-allowed π–π* transitions localized on the aromatic rings of the phosphine ligand (ligand-centered, LC). nih.gov
| Transition Type | Typical Wavelength Range (nm) | Description |
|---|---|---|
| Ligand-Centered (LC, π–π) | < 350 | Electron promotion within ligand orbitals (e.g., PPh₃). nih.gov |
| Metal-to-Ligand Charge-Transfer (MLCT) | 350 - 450 | Electron promotion from Iridium d-orbitals to ligand π orbitals. nih.gov |
| d-d Transitions | > 450 (weak) | Electron promotion between metal d-orbitals; often weak and spin-forbidden. nih.gov |
Future Research Directions and Potential Applications
Exploration of Novel Catalytic Transformations with (Ir(COD)(PPP))(OTf)
While iridium pincer complexes are well-regarded for their activity in dehydrogenation reactions, the specific capabilities of (Ir(COD)(PPP))(OTf) in a broader range of catalytic transformations remain a fertile area for investigation. The COD (1,5-cyclooctadiene) ligand is typically a precursor that is removed under catalytic conditions to generate the active species. Future research can be directed towards the following novel applications:
Asymmetric Catalysis : The development of chiral versions of the PPP ligand could enable (Ir(COD)(PPP))(OTf) to be a precursor for highly effective catalysts in asymmetric hydrogenation and other enantioselective transformations. The inert and rigid scaffold of some chiral-at-metal iridium complexes has been shown to facilitate catalysis through non-covalent interactions, achieving high enantioselectivity in reactions like the transfer hydrogenation of nitroalkenes. nih.gov This suggests that a well-designed chiral PPP ligand could impart high levels of stereocontrol.
C-H Functionalization : Iridium complexes are renowned for their ability to activate C-H bonds. acs.org Building on this, (Ir(COD)(PPP))(OTf) could be explored as a catalyst for a variety of C-H functionalization reactions beyond dehydrogenation, such as borylation, silylation, and C-C bond formation. The reactivity of the related (tBuPPP)Ir fragment in alkane dehydrogenation suggests a high potential for selective C-H activation at the terminal positions of n-alkanes. osti.govacs.org
Tandem and Cascade Reactions : The unique reactivity of the (PPP)Ir core could be harnessed in tandem or cascade reactions, where multiple transformations occur in a single pot. For instance, a sequence of dehydrogenation followed by another transformation, such as hydroformylation or carbonylation, could be envisioned. Dual-catalyst systems comprising an iridium pincer complex for alkane dehydrogenation and a rhodium catalyst for subsequent olefin isomerization-hydroformylation have already shown promise in converting n-alkanes to linear aldehydes. researchgate.net
A summary of potential novel catalytic transformations for the active species derived from (Ir(COD)(PPP))(OTf) is presented below:
| Catalytic Transformation | Potential Substrates | Desired Products | Key Research Focus |
| Asymmetric Hydrogenation | Prochiral olefins, ketones | Chiral alkanes, alcohols | Design of chiral PPP ligands |
| C-H Borylation | Alkanes, arenes | Alkyl- and aryl-boronates | Regio- and chemoselectivity |
| C-H Silylation | Alkanes, arenes | Alkyl- and aryl-silanes | Catalyst stability and turnover |
| Tandem Dehydrogenation-Hydroformylation | n-Alkanes | Linear aldehydes | Compatibility of catalytic cycles |
Development of Immobilized or Heterogenized (Ir(COD)(PPP))(OTf) Catalysts
A significant challenge in homogeneous catalysis is the separation and recycling of the catalyst. Immobilizing (Ir(COD)(PPP))(OTf) onto solid supports can address this issue, paving the way for its use in continuous-flow processes and enhancing its industrial viability. Several strategies for heterogenization can be explored:
Covalent Anchoring : The PPP ligand can be functionalized with reactive groups, such as alkoxysilanes or benzyl (B1604629) halides, to allow for covalent attachment to solid supports like silica, Merrifield resins, or porous organic polymers. researchgate.net This approach can lead to robust catalysts with minimal leaching of the metal. For instance, an iridium pincer complex has been successfully immobilized in a microporous polymer network for use in continuous-flow alkane dehydrogenation.
Adsorption on Solid Supports : The catalyst can be adsorbed onto solid supports like gamma-alumina (γ-Al2O3) through functional groups introduced at the para-position of the pincer ligand's aryl backbone. researchgate.net This method is often simpler and can yield highly active and recyclable catalysts. researchgate.net
Encapsulation in Porous Materials : Encapsulating the iridium complex within the pores of metal-organic frameworks (MOFs) or zeolites can provide a defined microenvironment that can enhance catalytic activity and selectivity. rsc.org An iridium pincer complex immobilized in the MOF NU-1000 has demonstrated enhanced activity for alkene hydrogenation compared to its homogeneous counterpart. rsc.org
The following table outlines potential immobilization strategies for (Ir(COD)(PPP))(OTf):
| Immobilization Strategy | Support Material | Functionalization of PPP Ligand | Potential Advantages |
| Covalent Anchoring | Silica, Porous Organic Polymers | Alkoxysilane, Benzyl Halide | High stability, low leaching |
| Adsorption | γ-Alumina | Basic functional groups | Simple preparation, high activity |
| Encapsulation | Metal-Organic Frameworks (MOFs) | None required | Enhanced selectivity, defined active sites |
Design of Next-Generation Iridium-Phosphine Catalysts Based on (Ir(COD)(PPP))(OTf) Insights
The study of (Ir(COD)(PPP))(OTf) and its catalytic behavior provides valuable insights for the rational design of new, more efficient iridium-phosphine catalysts. Key areas for improvement include catalyst activity, stability, and selectivity.
Ligand Modification : The electronic and steric properties of the PPP ligand can be systematically tuned to optimize catalytic performance for specific applications. For example, introducing electron-withdrawing or -donating groups on the aryl backbone of the pincer ligand can modulate the electron density at the iridium center, thereby influencing its reactivity. acs.org The steric bulk of the phosphine (B1218219) substituents can also be adjusted to control substrate access to the catalytic site and influence selectivity. nih.govacs.org The remarkable activity of the (tBuPPP)Ir fragment in alkane dehydrogenation is attributed in part to the unique steric architecture of the ligand, which destabilizes the catalyst's resting state. nih.govacs.org
Pincer Ligand Backbone Variation : Moving beyond the traditional aryl backbone, novel pincer ligands with different frameworks can be explored. For instance, replacing one of the phosphine arms with a different donor group, such as an N-heterocyclic carbene (NHC) or a pyridyl group, can lead to catalysts with novel reactivity profiles. acs.orgnih.govrsc.org Such modifications can impact the catalyst's stability and its ability to perform different types of bond activations. acs.orgnih.gov
Computational Modeling : Density Functional Theory (DFT) calculations can be a powerful tool to predict the effect of ligand modifications on the catalytic cycle. By modeling key intermediates and transition states, researchers can gain a deeper understanding of the reaction mechanism and rationally design catalysts with lower activation barriers and improved selectivity. acs.orgnih.govacs.org
The table below summarizes key design principles for next-generation catalysts based on insights from (Ir(COD)(PPP))(OTf):
| Design Principle | Specific Modification | Expected Outcome |
| Electronic Tuning | Electron-withdrawing/donating groups on ligand | Modified catalyst reactivity and stability |
| Steric Tuning | Varying bulk of phosphine substituents | Enhanced selectivity and activity |
| Ligand Backbone Alteration | Introduction of different donor atoms (e.g., N, C) | Novel catalytic properties |
| Computational Guidance | DFT modeling of reaction pathways | Rational design of more efficient catalysts |
Applications in Sustainable Chemistry and Industrial Processes
The development of catalysts like (Ir(COD)(PPP))(OTf) aligns with the principles of green chemistry and has the potential to contribute to more sustainable industrial processes.
Green Solvents and Reaction Conditions : Future research should focus on utilizing (Ir(COD)(PPP))(OTf) in environmentally benign solvents, such as water or bio-derived solvents. The development of water-soluble ligands or the use of biphasic catalysis can facilitate catalyst recycling and reduce the reliance on volatile organic compounds.
Atom Economy : Catalytic reactions that proceed with high atom economy, such as hydrogenation and C-H activation, are central to sustainable synthesis. (Ir(COD)(PPP))(OTf) and its derivatives can be applied to develop cleaner routes to valuable chemicals, minimizing waste generation. Acceptorless dehydrogenation, where hydrogen gas is the only byproduct, is a particularly attractive green process.
Industrial Relevance : The high activity and selectivity of iridium pincer catalysts in reactions like alkane dehydrogenation make them promising candidates for industrial applications. osti.govacs.orgaub.edu.lb The production of olefins from abundant alkanes is a cornerstone of the chemical industry. proquest.com Heterogenized (Ir(COD)(PPP))(OTf) catalysts could be integrated into continuous-flow reactors for large-scale production, offering advantages in terms of efficiency, safety, and cost-effectiveness. The recycling of iridium from spent catalysts is also a crucial aspect of sustainability, given the metal's rarity and high cost. dfpmr.com
Potential applications of (Ir(COD)(PPP))(OTf) in sustainable chemistry and industry are highlighted below:
| Application Area | Specific Process | Contribution to Sustainability |
| Green Synthesis | Catalysis in green solvents | Reduced environmental impact |
| Waste Minimization | Atom-economical reactions | Higher efficiency, less waste |
| Industrial Production | Alkane dehydrogenation to olefins | Valorization of abundant feedstocks |
| Catalyst Lifecycle | Development of recyclable catalysts | Reduced cost and metal consumption |
Q & A
Basic Research Questions
Q. What are the standard synthesis procedures for (Ir(COD)(PPP))(OTf), and how can researchers optimize reaction conditions?
- Methodological Answer : The synthesis typically involves reacting an iridium precursor (e.g., Ir(COD)Cl) with a PPP ligand (e.g., a bisphosphine or phosphine-containing ligand) in a coordinating solvent, followed by anion exchange with triflate (OTf⁻). Optimization includes varying temperature (20–80°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios. Characterization via [^1H/^31P NMR] and X-ray crystallography is critical to confirm ligand coordination and purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing (Ir(COD)(PPP))(OTf)?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ^31P NMR to monitor ligand coordination (δ ~0–30 ppm for Ir-P bonds).
- X-ray diffraction : To resolve stereochemistry and confirm triflate counterion placement.
- Elemental analysis : Validate empirical formula (C, H, N, Ir content).
- ESI-MS : Confirm molecular ion peaks and fragmentation patterns.
Cross-referencing data with computational models (e.g., DFT) enhances accuracy .
Q. How does (Ir(COD)(PPP))(OTf) stability vary under different storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Temperature gradients (e.g., 4°C, 25°C, 40°C).
- Humidity-controlled environments (e.g., 30–80% RH).
- Light exposure (UV/vis radiation).
Monitor degradation via HPLC or NMR over 1–4 weeks. Use argon/vacuum sealing for long-term storage to prevent ligand oxidation .
Advanced Research Questions
Q. What strategies can resolve contradictions in catalytic performance data for (Ir(COD)(PPP))(OTf) across studies?
- Methodological Answer :
Statistical meta-analysis : Compare turnover numbers (TONs) and enantiomeric excess (%ee) across publications, adjusting for variables like substrate scope and solvent purity.
Replicate experiments : Control for trace moisture/oxygen using Schlenk techniques.
Machine learning : Train models on reaction parameters (e.g., pressure, ligand denticity) to identify outliers .
Q. How can researchers design experiments to probe the mechanistic role of the PPP ligand in (Ir(COD)(PPP))(OTf)-catalyzed reactions?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare rates with deuterated substrates to identify rate-determining steps.
- In situ IR/Raman spectroscopy : Track ligand geometry changes during catalysis.
- Ligand substitution studies : Replace PPP with structurally distinct ligands (e.g., N-heterocyclic carbenes) to correlate activity with electronic parameters .
Q. What computational methods validate the electronic structure and reactivity of (Ir(COD)(PPP))(OTf)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
- Molecular dynamics (MD) : Simulate solvent effects on ligand dissociation kinetics.
- QTAIM analysis : Map bond critical points to quantify Ir-P bond strength .
Q. How should researchers address ethical and data integrity challenges when publishing studies on (Ir(COD)(PPP))(OTf)?
- Methodological Answer :
- Data management plans (DMPs) : Archive raw NMR spectra, crystallographic files (.cif), and reaction logs in FAIR-aligned repositories (e.g., Zenodo).
- ORCID integration : Link datasets to researcher profiles for traceability.
- Fraud mitigation : Include raw data checksums in supplementary materials and pre-register synthetic protocols .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
